Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
Overview
Description
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a metal-organic framework (MOF) composed of copper(I) iodide and N,N’-dimethylpiperazine. This compound is known for its porous and photoluminescent properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) iodide and N,N’-dimethylpiperazine
Mode of Action
The compound forms a 3D photoluminescent, fairly open network
Biochemical Pathways
Result of Action
It is known that the compound exhibits photoluminescence .
Action Environment
It is noted that the compound is moisture sensitive and should be stored under nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] typically involves the reaction of copper(I) iodide with N,N’-dimethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its original oxidation state.
Substitution: Ligand substitution reactions can occur, where the N,N’-dimethylpiperazine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Scientific Research Applications
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as photoluminescent coatings and sensors
Comparison with Similar Compounds
Similar Compounds
- Bis(tetrabutylammonium iodide)copper(I) iodide
- Copper iodide dimethyl sulfide complex
- Iodo(triethyl phosphite)copper(I)
- Iodo(trimethylphosphite)copper(I)
- Copper(I) iodide trimethylphosphite complex
Uniqueness
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] stands out due to its unique combination of porosity and photoluminescence. This makes it particularly useful in applications requiring both properties, such as in the development of advanced sensors and photoluminescent materials .
Properties
IUPAC Name |
1,4-dimethylpiperazine;iodocopper | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWMJMJMMUXLX-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cu4I4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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